1H-3-benzazepine-2,4(3H,5H)-dione

概要

説明

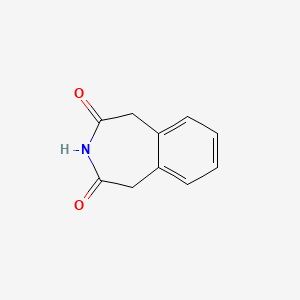

1H-3-Benzazepine-2,4(3H,5H)-dione is a heterocyclic compound that features a benzene ring fused to an azepine ring, with two ketone groups at positions 2 and 4

準備方法

Synthetic Routes and Reaction Conditions: 1H-3-Benzazepine-2,4(3H,5H)-dione can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as an N-aryl amide, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired benzazepine structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Key Data Table: Friedel-Crafts Cyclization

| Starting Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) | Product Substituents |

|---|---|---|---|---|---|

| N-(4-MePh) | AlCl₃ | 0–25 | 4 | 76 | 1,8-dimethyl |

| N-(4-OMePh) | AlCl₃ | 0–25 | 4 | 59 | 8-methoxy-1-phenyl |

| p-Fluoroaniline | PPA | 150–160 | 4 | 60 | 7-fluoro |

Annulation Reactions for Heterocyclic Fusion

Benzazepinediones serve as precursors for fused heterocycles through reactions with nucleophiles:

-

Pyrazole/Isoxazole annulation : Oxoketene dithioacetal derivatives of 7-fluorobenzo[b]azepine-2,5-dione react with hydrazine or hydroxylamine to form pyrazolo/isoxazolo-benzazepinones (45–65% yield) .

-

Pyrimidine annulation : Treatment with acetamidine or guanidine yields pyrimido-annulated derivatives under reflux conditions .

Reaction Pathway :

-

Oxoketene dithioacetal formation : CS₂ + CH₃I with t-BuOK.

Functionalization via Electrophilic Substitution

Substituted benzazepinediones undergo electrophilic aromatic substitution (EAS) to introduce functional groups:

-

7-Substitution : Bromination or nitration of 3-methoxy-1H-1-benzazepine-2,5-dione methyl ethers proceeds regioselectively at the 7-position .

-

Demethylation : BBr₃ in CH₂Cl₂ removes methyl protecting groups from methoxy-substituted derivatives .

Example :

-

Substrate : 3-Methoxy-1H-1-benzazepine-2,5-dione

-

Reagent : Br₂ (1 equiv), FeCl₃, CH₂Cl₂, 0°C

-

Product : 7-Bromo-3-hydroxy-1H-1-benzazepine-2,5-dione (62% yield) .

Schmidt Reaction for Ring Expansion

While less common for benzazepinediones, the Schmidt reaction has been applied to naphthoquinone precursors to generate azepinediones:

-

Substrate : 2-Methoxynaphthalene-1,4-dione

-

Reagent : NaN₃, conc. H₂SO₄

-

Product : 3-Hydroxy-1H-1-benzazepine-2,5-dione (42–58% yield) .

Hydrolysis and Rearrangement

Acidic/basic hydrolysis of benzazepinedione derivatives facilitates structural diversification:

-

Ring contraction : Oxidation of tetrahydro-1,3,5-benzotriazepines with DDQ yields benzimidazoles .

-

Decarbonylation : Heating maleamic acid chlorides in PPA induces decarbonylation, forming simpler azepine frameworks .

Key Challenges and Limitations

-

Regioselectivity : EAS reactions favor the 7-position due to electron-donating effects of the dione moiety .

-

Stereochemical control : (Z)-configured maleamic acids dominate due to steric hindrance in cyclization .

-

Purification : Column chromatography (SiO₂, CHCl₃/MeOH) is often required to isolate pure products .

科学的研究の応用

Synthesis of 1H-3-benzazepine-2,4(3H,5H)-dione

The synthesis of this compound can be achieved through various methods. Notably, a new synthetic route involving the intramolecular Friedel-Crafts reaction has been developed, utilizing maleamic acid derivatives as starting materials. This method yields high overall efficiency and allows for the introduction of various substituents on the benzazepine core .

Biological Activities

This compound derivatives have shown promising biological activities:

- NMDA Receptor Antagonism : Several studies have highlighted the potential of these compounds as NMDA receptor antagonists. For instance, analogs such as 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione exhibit significant inhibition of NMDA receptor glycine sites. This activity is particularly relevant for treating neurodegenerative disorders like Alzheimer’s disease and AIDS-related dementia, where glutamate overstimulation contributes to neuronal death .

- Dopamine D3 Receptor Affinity : The introduction of specific substituents on the benzazepine structure has been shown to enhance affinity for dopamine D3 receptors. For example, modifications at the 5-position of tetrahydro-benzazepines significantly improve selectivity and potency against D2 receptors .

Therapeutic Potential

The therapeutic applications of this compound are extensive:

- CNS Active Agents : These compounds are being explored as potential CNS active agents due to their ability to modulate neurotransmitter systems. Their structural similarity to known psychoactive substances positions them as candidates for drug development targeting various psychiatric disorders .

- Stroke Treatment : Certain derivatives have been evaluated for their efficacy in stroke treatment. The 3-hydroxy derivatives have shown promise in preclinical models due to their neuroprotective properties .

Case Study 1: NMDA Antagonists

A series of 3-hydroxy-1H-benzazepine derivatives were synthesized and tested for NMDA receptor antagonism. The study utilized radioligand binding assays to demonstrate that these compounds effectively inhibit [^3H]MK801 binding at glycine sites. The results indicated that specific modifications could enhance their antagonistic properties significantly .

Case Study 2: Dopamine Receptor Modulation

Research focusing on the structure-activity relationship (SAR) of benzazepine derivatives revealed that introducing methoxy groups at strategic positions increased dopamine D3 receptor affinity. Compounds with these modifications were subjected to in vitro testing and showed improved selectivity compared to non-modified analogs .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Receptor | Affinity/Selectivity |

|---|---|---|---|

| 8-Chloro-3-hydroxy-1H-benzazepine | NMDA Antagonist | NMDA Glycine Site | High |

| 5-Methoxy-lH-benzazepine | Dopamine D3 Agonist | Dopamine D3 | Enhanced Selectivity |

| 3-Hydroxy-lH-benzazepine | Neuroprotective | Various CNS Targets | Effective in Stroke Models |

作用機序

The mechanism by which 1H-3-benzazepine-2,4(3H,5H)-dione exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely, but typically involve the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

類似化合物との比較

1H-3-Benzazepine-2,4(3H,5H)-dione can be compared to other benzazepine derivatives and related heterocyclic compounds. Similar compounds include:

1H-2-Benzazepine: Differing in the position of the nitrogen atom within the ring structure.

1H-4-Benzazepine: Featuring a different arrangement of the nitrogen atom and functional groups.

Benzodiazepines: A class of compounds with a benzene ring fused to a diazepine ring, commonly used as pharmaceuticals.

The uniqueness of this compound lies in its specific structural arrangement and the presence of two ketone groups, which confer distinct chemical and biological properties.

生物活性

1H-3-benzazepine-2,4(3H,5H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticonvulsant effects, and receptor interactions.

Chemical Structure and Synthesis

This compound belongs to the benzazepine family, characterized by a fused benzene and azepine ring structure. The synthesis of this compound has been explored through various methods, including modifications of existing benzazepine derivatives to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various pathogens, the compound was screened using the cup plate method against bacteria such as Bacillus cereus, Staphylococcus aureus, and fungi like Fusarium solani and Aspergillus flavus. The results are summarized in the following tables:

| Pathogen | Zone of Inhibition (mm) | Relative % Inhibition |

|---|---|---|

| Bacillus cereus | 89 | 100 |

| Staphylococcus aureus | 96 | 98 |

| E. coli | 91 | 91 |

| Fungal Strain | Zone of Inhibition (mm) | Relative % Inhibition |

|---|---|---|

| Fusarium solani | 226 | 78 |

| Aspergillus flavus | 256 | 88 |

These findings indicate that the compound possesses substantial antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been investigated. A series of derivatives were synthesized and evaluated for their ability to inhibit seizures in animal models. For instance, one derivative was noted for its promising anticonvulsant activity in comparison to standard drugs. The structure-activity relationship (SAR) studies indicated that specific modifications could enhance efficacy against seizure activity .

Receptor Interactions

Research has shown that benzazepine derivatives can act as antagonists at various receptors, including NMDA receptors. Compounds similar to this compound have been evaluated for their ability to modulate NMDA receptor activity, which is crucial in neurological functions and pathologies such as epilepsy and neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic potential of benzazepines:

- Study on Antimicrobial Efficacy : A study demonstrated that modifications to the benzazepine structure could lead to enhanced antimicrobial properties against resistant strains of bacteria.

- Anticonvulsant Evaluation : Research involving animal models showed that certain derivatives exhibited significant protection against chemically induced seizures.

特性

IUPAC Name |

1,5-dihydro-3-benzazepine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-9-5-7-3-1-2-4-8(7)6-10(13)11-9/h1-4H,5-6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZUVSAEURIXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353423 | |

| Record name | 1H-3-benzazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2184-00-1 | |

| Record name | 1H-3-benzazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。